鸟苷,6-O-乙基-

描述

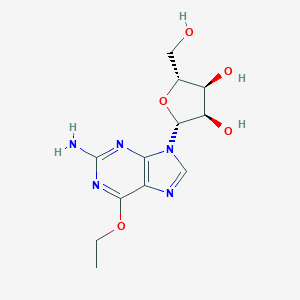

Guanosine, 6-O-ethyl- is a derivative of guanine . Guanine is a purine base that plays a crucial role in various biochemical processes such as the synthesis of nucleic acids and proteins, photosynthesis, muscle contraction, and intracellular signal transduction .

Synthesis Analysis

The synthesis of guanosine and its derivatives involves complex biochemical processes. Guanosine nucleotides are end-products of purine nucleotide biosynthesis and they interconvert with each other through several reactions inside the cell . Especially, GMP acts as a precursor for the synthesis of GDP and GTP .Molecular Structure Analysis

The molecular formula of Guanosine, 6-O-ethyl- is C12H17N5O5. It is a guanine derivative attached to a ribose ring . Guanosine can be phosphorylated to become GMP (guanosine monophosphate), cGMP (cyclic guanosine monophosphate), GDP (guanosine diphosphate), and GTP (guanosine triphosphate), which are factors in signal transduction pathways .Chemical Reactions Analysis

Guanosine and its derivatives participate in various chemical reactions. They are end-products of purine nucleotide biosynthesis and can interconvert with each other through several reactions inside the cell . For instance, GMP acts as a precursor for the synthesis of GDP and GTP .Physical And Chemical Properties Analysis

Guanosine is a white, crystalline powder with no odor and a mild saline taste . It is very soluble in acetic acid, slightly soluble in water, and insoluble in ethanol, diethyl ether, benzene, and chloroform .科学研究应用

Neuroprotective Agent in Ischemic Stroke

Guanosine: has been identified as a potent neuromodulator with neurotrophic and regenerative properties in neurological disorders. Particularly in ischemic stroke, guanosine is released to the extracellular milieu, where its concentration substantially increases. It has been shown to counteract destructive events such as glutaminergic excitotoxicity, reactive oxygen and nitrogen species production, and to mitigate neuroinflammation. Guanosine also regulates post-translational processing and activates prosurvival molecular pathways including PI3K/Akt and MEK/ERK .

Cutaneous Wound Healing

Studies have shown that Guanosine and its structural analogs extracted from chick early amniotic fluid promote cutaneous wound healing. These components have been tested in cell scratch and trans-well migration assays to validate the accurate dosage and assessed via topical administration on the skin of murine model wounds. The findings support the healing properties of guanosine and deoxyinosine isolated from chick early amniotic fluid .

Modulation of Purinergic Signaling

Guanosine is a part of the guanine-based purinergic system and has emerged as a novel neuroprotectant and neuromodulator in CNS disorders. It plays a significant role in the modulation of purinergic signaling, which is crucial for various physiological processes in the central nervous system .

Anti-inflammatory Effects

The anti-inflammatory effects of Guanosine are notable, especially in the context of neuroinflammation associated with CNS disorders. It has been observed to decrease proinflammatory events and stimulate neuroregeneration through the release of neurotrophic factors .

Regulation of Molecular Signaling Pathways

Guanosine’s interaction with adenosine receptors, potassium channels, and excitatory amino acid transporters leads to the activation of several molecular signaling pathways that are vital for cell survival and function. This includes pathways like PI3K/Akt and MEK/ERK, which are involved in cell growth, survival, and differentiation .

Therapeutic Potential in CNS Disorders

The therapeutic potential of Guanosine in CNS disorders is being explored due to its neuroprotective, neuromodulatory, and regenerative properties. It asserts its effects via interplay with various receptors and channels, and by activating molecular pathways that promote cell survival and neuroregeneration .

安全和危害

未来方向

属性

IUPAC Name |

(2R,3R,4S,5R)-2-(2-amino-6-ethoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O5/c1-2-21-10-6-9(15-12(13)16-10)17(4-14-6)11-8(20)7(19)5(3-18)22-11/h4-5,7-8,11,18-20H,2-3H2,1H3,(H2,13,15,16)/t5-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMNBCLMSGJHTI-IOSLPCCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70960304 | |

| Record name | 6-Ethoxy-9-pentofuranosyl-3,9-dihydro-2H-purin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Guanosine, 6-O-ethyl- | |

CAS RN |

39708-01-5 | |

| Record name | Guanosine, 6-O-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039708015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Ethoxy-9-pentofuranosyl-3,9-dihydro-2H-purin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-dimethoxy-9-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid](/img/structure/B32353.png)

![Ethyl (1R,2S,4S,5S,6S)-5-hydroxy-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonane-2-carboxylate](/img/structure/B32363.png)

![(6S,12bR)-6-(1,3-Benzodioxol-5-yl)-2,3,7,12b-tetrahydro-2-methyl-pyrazino[1',2':1,5]pyrrolo[3,4-b]quinoline-1,4,12(6H)-trione](/img/structure/B32375.png)

![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-Hydroxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-Phenylbenzoate](/img/structure/B32376.png)